molecular formula C12H11N5 B14912827 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B14912827
M. Wt: 225.25 g/mol
InChI Key: UYHWZFMNTNPBCN-UHFFFAOYSA-N
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Description

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyrimidine derivative.

Chemical Reactions Analysis

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share a similar triazolopyrimidine core but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)14-12-15-11(13)16-17(8)12/h2-7H,1H3,(H2,13,16)

InChI Key

UYHWZFMNTNPBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N)C3=CC=CC=C3

Origin of Product

United States

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